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Compound of Interest

Compound Name: Atilotrelvir

Cat. No.: B12393515

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for atilotrelvir and
ritonavir combination therapy, a treatment conditionally approved in China for adults with mild
to moderate COVID-19.[1] The following sections detail the mechanism of action, preclinical
and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Atilotrelvir (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor
of the SARS-CoV-2 3C-like protease (3CLpro).[1][2][3] This viral enzyme is essential for the
replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural
proteins.[4][5] By inhibiting 3CLpro, atilotrelvir blocks viral replication.

Ritonavir is co-administered with atilotrelvir to act as a pharmacokinetic enhancer.[1] Ritonavir
is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary
enzyme responsible for metabolizing atilotrelvir.[6] By inhibiting CYP3A4, ritonavir significantly
increases the plasma concentration and prolongs the half-life of atilotrelvir, thereby enhancing
its antiviral activity.[1][2][7]
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Mechanism of Action of Atilotrelvir and Ritonavir.

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://www.benchchem.com/product/b12393515?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Data Presentation

Atilotrelvir has demonstrated broad-spectrum activity against various SARS-CoV-2 variants
and has shown greater potency compared to nirmatrelvir in preclinical studies.[1][3] It exhibits
5-10 fold higher activity than nirmatrelvir against variants including Beta, Delta, and Omicron
subvariants (B.1.1.529, BA.4, BA.5).[3]

Table 1: In Vitro Potency of Atilotrelvir

Metric Value Notes

| Relative Potency | 5-10x higher than nirmatrelvir | Against Beta, Delta, and Omicron variants.

[3] 1
Note: Specific IC50 values were not publicly available in the reviewed literature.

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05668897) evaluated the
safety, tolerability, and pharmacokinetics of atilotrelvir.[2][7][8]

Table 2: Summary of Pharmacokinetic Parameters of Atilotrelvir with and without Ritonavir

Parameter Atilotrelvir Alone Atilotrelvir + Ritonavir
Atilotrelvir Dose 150 mg 150 mg
Ritonavir Dose N/A 100 mg

~3-6 fold increase in Atilotrelvir
exposure (Cmax, AUC).[2][9]

Effect of Ritonavir N/A

Time to Max Concentration

1.50 - 2.25 hours.[2][9]
(Tmax)

Accumulation Index (Cmax,

123% to 141%.[2][9]
AUC)

| Food Effect on Atilotrelvir | No significant impact.[2][7] | Not explicitly stated, but assumed to
be minimal. |
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A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443)
was conducted in adult patients with mild-to-moderate COVID-19.[10][11] Patients received
150 mg of atilotrelvir with 100 mg of ritonavir or a placebo twice daily for 5 days.[12]

Table 3: Primary and Secondary Efficacy Endpoints

. . Hazard Ratio
. Atilotrelvir +
Endpoint Placebo Group (95.45% Cl) | p-

Ritonavir Group :
value

Median Time to
HR: 1.15; p=0.031.

Sustained Recovery  13.0 days 15.0 days
[12][13]

of Clinical Symptoms

Time to Negative
HR: 0.75; p < 0.001.

Conversion of SARS- Shorter than placebo 4]

CoV-2 Nucleic Acid

| Viral Load Reduction from Baseline (Day 4) | Significantly greater reduction | - | LSM
difference: -0.83 to -1.38 log10 copies/mL; p < 0.0001.[13] |

The incidence of adverse events was similar between the treatment and placebo groups.[12]

Table 4: Common Adverse Events

Atilotrelvir + Ritonavir
Adverse Event Placebo Group (n=610)
Group (n=617)

Overall Incidence of AEs 51.9% (320) 48.9% (298)[12]

| Hypertriglyceridemia | 14.7% | 10.0%[12] |

No deaths were reported in the study.[12]

Experimental Protocols
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This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to
determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

e Reagents and Materials:

o

Recombinant SARS-CoV-2 3CL protease.

[¢]

Fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorophore and a quencher).

[¢]

Assay buffer (e.g., Tris-HCI, pH 7.3, with EDTA and DTT).

[e]

Test compound (atilotrelvir) at various concentrations.

o

384-well assay plates.

[¢]

Fluorescence plate reader.
e Procedure:
1. Prepare serial dilutions of atilotrelvir in the assay buffer.
2. Add a fixed concentration of the 3CL protease to each well of the assay plate.

3. Add the diluted atilotrelvir to the wells and incubate for a predefined period (e.g., 30
minutes) at room temperature to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

5. Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes)
with excitation and emission wavelengths appropriate for the substrate.

6. Calculate the rate of reaction for each concentration of the inhibitor.

7. Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.
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Workflow for 3CL Protease Inhibition Assay.

This protocol describes a general approach for evaluating the in vivo efficacy of atilotrelvir in a
mouse model of SARS-CoV-2 infection.

e Animal Model:

o Use a susceptible mouse strain, such as BALB/c mice, infected with a mouse-adapted
SARS-CoV-2 strain or transgenic mice expressing human ACE2.[15]

e Procedure:

H

. Infect the mice intranasally with a defined dose of SARS-CoV-2.
2. Initiate treatment at a specified time point post-infection (e.g., 24 hours).[16]

3. Administer atilotrelvir/ritonavir or a vehicle control orally at specified doses and
frequencies (e.g., twice daily) for a set duration (e.g., 5 days).

4. Monitor the mice daily for body weight changes and clinical signs of disease.
5. At selected time points post-infection, euthanize subsets of mice and collect lung tissue.

6. Quantify the viral load in the lungs using RT-gPCR and/or a plaque assay on a susceptible
cell line (e.g., VeroE6/TMPRSS?2).[16]

7. Perform histopathological analysis of lung tissue to assess inflammation and tissue
damage.
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Workflow for In Vivo Efficacy Study in Mice.

» Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11][17]

o Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72
hours.[12]

e [ntervention:

o Treatment Group: Atilotrelvir (150 mg) and ritonavir (100 mg) administered orally twice
daily for 5 days.[12]

o Control Group: Corresponding placebo tablets administered orally twice daily for 5 days.
[12]
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Stratification: Patients were stratified by risk level for disease progression and vaccination
status.[12]

Primary Efficacy Endpoint: Time to sustained recovery of clinical symptoms within 28 days,
defined as a score of 0 for 11 COVID-19-related symptoms for at least two consecutive days.
[12]

Key Secondary Endpoints:
o Change in viral load from baseline.
o Time to negative conversion of SARS-CoV-2 nucleic acid.

Safety Assessment: Monitoring and recording of adverse events, serious adverse events,
and changes in laboratory parameters.
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Logical Flow of the Phase 2/3 Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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